PHOSPHO1 Selectivity Profile: Target Compound vs. Tissue-Nonspecific Alkaline Phosphatase (TNAP)
The target compound ML086 (CAS 325986-75-2) inhibits the phosphatase PHOSPHO1 with an IC50 of 139 nM, while displaying no detectable activity against the closely related tissue-nonspecific alkaline phosphatase (TNAP) at concentrations up to 100 µM, yielding a selectivity window of >700-fold [1]. This selectivity profile distinguishes it from pan-phosphatase inhibitors such as levamisole, which inhibit both PHOSPHO1 and TNAP with comparable potency.
| Evidence Dimension | PHOSPHO1 vs. TNAP selectivity |
|---|---|
| Target Compound Data | PHOSPHO1 IC50 = 139 nM; TNAP IC50 > 100 µM |
| Comparator Or Baseline | Levamisole (pan-phosphatase inhibitor): inhibits both PHOSPHO1 and TNAP with IC50 values in the low micromolar range |
| Quantified Difference | >700-fold selectivity for PHOSPHO1 over TNAP; levamisole shows no significant selectivity |
| Conditions | Recombinant human PHOSPHO1 and TNAP enzyme inhibition assays using p-nitrophenyl phosphate substrate |
Why This Matters
This high selectivity enables functional dissection of PHOSPHO1-specific roles in mineralization without confounding off-target effects on TNAP, a critical requirement for studies of pathological calcification.
- [1] Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg. Med. Chem. Lett. 2014, 24(17), 4308-4311. PMID: 25127102. View Source
